molecular formula C20H20N4O4 B2623275 1-(4-(4-Ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea CAS No. 1226441-34-4

1-(4-(4-Ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea

Cat. No. B2623275
CAS RN: 1226441-34-4
M. Wt: 380.404
InChI Key: IXUBEOWWIIHZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a urea derivative, which contains two phenyl rings, one of which is ethoxy-substituted and the other is methoxy-substituted. It also contains a dihydropyrazin-2-one ring. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding to biological targets .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate dihydropyrazin-2-one with a suitable isocyanate to form the urea linkage . The ethoxy and methoxy substituents would likely be introduced using standard etherification reactions.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the urea linkage, the dihydropyrazin-2-one ring, and the ethoxy and methoxy-substituted phenyl rings. These functional groups could potentially engage in a variety of intermolecular interactions, including hydrogen bonding and pi-stacking .


Chemical Reactions Analysis

As a urea derivative, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carbamic acid . The ether groups could potentially be cleaved under acidic conditions to yield the corresponding phenols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea linkage could enhance solubility in water, while the ethoxy and methoxy groups could enhance lipophilicity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended biological target. Urea derivatives are often used as inhibitors of various enzymes, and the ethoxy and methoxy substituents could potentially enhance binding to the target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially involve in vitro and in vivo studies to determine its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

1-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-3-28-16-9-7-15(8-10-16)24-12-11-21-18(19(24)25)23-20(26)22-14-5-4-6-17(13-14)27-2/h4-13H,3H2,1-2H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUBEOWWIIHZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)NC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-Ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea

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